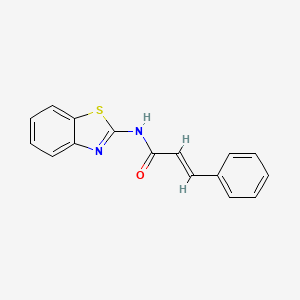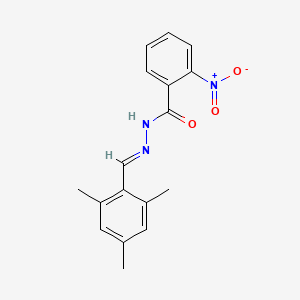
4-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multiple steps, including the initial formation of key intermediates such as piperidine derivatives, followed by coupling reactions with thiazole and thiophene moieties. A representative synthesis pathway might include the reaction of piperidine with a sulfonyl chloride to form a sulfonyl piperidine, which is then further reacted with thiazole and thiophene derivatives to form the target compound. Similar synthetic strategies have been employed in the creation of compounds like N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides, demonstrating potent pharmacological properties (Shigenaga et al., 1993).
Molecular Structure Analysis
The molecular structure of "4-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide" includes several functional groups that are critical for its activity. The piperidine ring provides basicity and potential for interaction with biological targets, the sulfonyl group can enhance solubility and interact with proteins, and the thiazole and thiophene rings are known for their ability to bind to various enzymes and receptors. Molecular interaction studies, such as those conducted with related compounds, help elucidate the specific binding modes and interactions at the molecular level (J. Shim et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Anti-bacterial Study : A study conducted by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a compound closely related to "4-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide". These compounds were evaluated for their antibacterial activity against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity [Khalid et al., 2016].
Anti-breast Cancer Activity : Al-Said et al. (2011) developed a series of compounds including novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives. These compounds demonstrated in-vitro anticancer activity against human breast cancer cell lines, with some showing better activity than the reference drug Doxorubicin [Al-Said et al., 2011].
Alzheimer’s Disease Drug Candidates : Research by Rehman et al. (2018) synthesized new N-substituted derivatives to evaluate as drug candidates for Alzheimer’s disease. The compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, with some showing promise as new drug candidates [Rehman et al., 2018].
Anti-arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, some of which displayed significant anti-arrhythmic activity [Abdel‐Aziz et al., 2009].
Mycobacterium tuberculosis GyrB Inhibitors : Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. One compound, in particular, showed promising activity against all test metrics, suggesting potential as an antituberculosis agent [Jeankumar et al., 2013].
Antimicrobial Activity : Patel and Agravat (2009) synthesized new pyridine derivatives showing considerable antibacterial activity, highlighting the potential for developing new antimicrobial agents [Patel and Agravat, 2009].
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S3/c17-12(15-13-14-4-7-20-13)11-8-10(9-21-11)22(18,19)16-5-2-1-3-6-16/h4,7-9H,1-3,5-6H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDWNUSNTVUYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)



![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)
![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)





![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)